6-烯丙基-7-(4-乙基哌嗪-1-基)-5-甲基-3-苯基吡唑并[1,5-a]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure composed of a pyrimidine ring fused with a pyrazole ring . This core is substituted with various functional groups, including an allyl group, an ethylpiperazinyl group, a methyl group, and a phenyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” are not available, pyrimidine derivatives have been shown to exhibit a range of chemical reactivity. For instance, they have been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .科学研究应用
结构表征与合成方法
吡唑并嘧啶衍生物的结构表征和合成已得到探索,揭示了其分子堆积、氢键相互作用和π...π相互作用的见解。例如,Karczmarzyk和Malinka(2008年)详细阐述了某些异噻唑并吡啶衍生物的晶体和分子结构,并将分子构象与相关的镇痛衍生物进行了比较(Karczmarzyk & Malinka, 2008)。此外,吡唑并[1,5-a]嘧啶衍生物的合成已为潜在的生物应用而开发,展示了各种合成途径和取代基效应对生物活性的重要性(Rahmouni et al., 2016)。
生物活性
研究还集中在吡唑并嘧啶衍生物的潜在生物活性上。Auzzi等人(1983年)合成了一些吡唑并[1,5-a]嘧啶以研究其与抗炎特性的关系,发现具有高活性和比参考药物更好的治疗指数的化合物,并且重要的是,没有溃疡生成活性(Auzzi et al., 1983)。还报道了探索吡唑并[1,5-a]嘧啶作为抗癌和抗5-脂氧合酶剂,突出了其在药物化学中开发新治疗剂的潜力(Rahmouni et al., 2016)。
未来方向
The future directions for research on “6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their potential therapeutic applications. For instance, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties, suggesting potential applications in the treatment of neurodegenerative diseases . Additionally, pyrimidine derivatives have been studied for their anticancer activity, suggesting another potential area of application .
属性
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-4-9-19-17(3)24-21-20(18-10-7-6-8-11-18)16-23-27(21)22(19)26-14-12-25(5-2)13-15-26/h4,6-8,10-11,16H,1,5,9,12-15H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGFHIZWRVDRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。